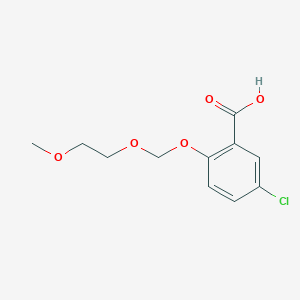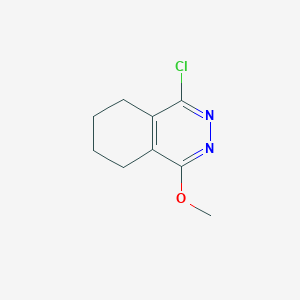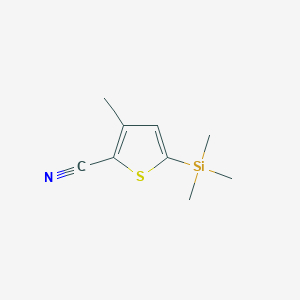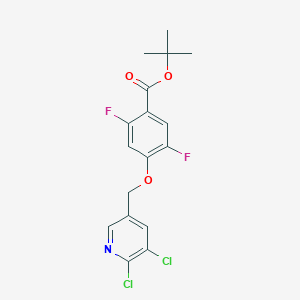
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazinyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution at the 2-Position: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced at the 4-position through nucleophilic substitution reactions, often using piperazine and suitable leaving groups like halides.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a suitable leaving group like a halide.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (11): Similar structure but different stoichiometry of the hydrochloride salt.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, sulfate (11): Similar structure but different counterion.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, phosphate (11): Similar structure but different counterion.
Uniqueness
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is unique due to its specific stoichiometry and the presence of the piperazinyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C9H15ClN4 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
2-methyl-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChIキー |
TXPPJTZNXUHIRM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-pyridyl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B8370319.png)
![tert-Butyl 2-((2-(trimethylsilyl)ethoxy)methyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B8370321.png)





![3-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8370361.png)
![(4-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8370363.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B8370368.png)

![2-Methyl-5-[1-(phenylsulfonyl)cyclopropoxy]pyridine](/img/structure/B8370396.png)
